N-(2-phenoxyphenyl)-3-(1H-pyrazol-5-yl)piperidine-1-carboxamide
Description
N-(2-phenoxyphenyl)-3-(1H-pyrazol-5-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a piperidine ring, a pyrazole moiety, and a phenoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-phenoxyphenyl)-3-(1H-pyrazol-5-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(25-14-6-7-16(15-25)18-12-13-22-24-18)23-19-10-4-5-11-20(19)27-17-8-2-1-3-9-17/h1-5,8-13,16H,6-7,14-15H2,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCHMRLHEQETMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyphenyl)-3-(1H-pyrazol-5-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole group and the phenoxyphenyl moiety. Key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Group: This step often involves the reaction of hydrazine derivatives with diketones or other suitable substrates.
Attachment of the Phenoxyphenyl Group: This can be done through nucleophilic aromatic substitution or other coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially yielding amine derivatives.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidized Derivatives: Hydroxylated or ketone-containing products.
Reduced Derivatives: Amine or alcohol derivatives.
Substituted Products: Halogenated, nitrated, or sulfonated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(2-phenoxyphenyl)-3-(1H-pyrazol-5-yl)piperidine-1-carboxamide exerts its effects is often related to its interaction with specific molecular targets. These may include:
Receptor Binding: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Enzyme Inhibition: It may inhibit specific enzymes, thereby modulating biochemical pathways.
Molecular Pathways: The compound can affect pathways involved in inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
N-(2-phenoxyphenyl)-3-(1H-pyrazol-5-yl)piperidine-1-carboxamide can be compared with other compounds that have similar structural features or biological activities:
Similar Compounds: N-(2-phenoxyphenyl)-3-(1H-pyrazol-3-yl)piperidine-1-carboxamide, N-(2-phenoxyphenyl)-3-(1H-pyrazol-4-yl)piperidine-1-carboxamide.
Uniqueness: The specific arrangement of the pyrazole and phenoxyphenyl groups in this compound may confer unique binding properties and biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
